Product packaging for Cyclopentane, (3-methylbutylidene)-(Cat. No.:CAS No. 53366-51-1)

Cyclopentane, (3-methylbutylidene)-

Cat. No.: B13950114
CAS No.: 53366-51-1
M. Wt: 138.25 g/mol
InChI Key: IUEAAJZOPXGHPO-UHFFFAOYSA-N
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Description

Cyclopentane, (3-methylbutylidene)- is an organic compound with the molecular formula C10H18 and a molecular weight of 138.2499 g/mol . Its CAS Registry Number is 53366-51-1 . The structure of this compound features a cyclopentane core with a 3-methylbutylidene substituent, as defined by its standard InChI: InChI=1S/C10H18/c1-9(2)7-8-10-5-3-4-6-10/h8-9H,3-7H2,1-2H3 . Research Applications and Value Specific research applications, mechanistic studies, and detailed biological or chemical properties for Cyclopentane, (3-methylbutylidene)- are not currently well-documented in the public scientific literature. Based on its structure, which shares features with other cyclic hydrocarbons, it may be of interest in areas such as materials science, organic synthesis, and as a potential intermediate in the development of novel compounds. For instance, cyclopentane derivatives are sometimes investigated for their properties as solvents or in fuel-related research . Further investigation is needed to fully elucidate its potential and specific utility in research settings. This product is intended for research purposes in a controlled laboratory environment. It is not intended for diagnostic, therapeutic, or any other human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H18 B13950114 Cyclopentane, (3-methylbutylidene)- CAS No. 53366-51-1

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

53366-51-1

Molecular Formula

C10H18

Molecular Weight

138.25 g/mol

IUPAC Name

3-methylbutylidenecyclopentane

InChI

InChI=1S/C10H18/c1-9(2)7-8-10-5-3-4-6-10/h8-9H,3-7H2,1-2H3

InChI Key

IUEAAJZOPXGHPO-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC=C1CCCC1

Origin of Product

United States

Synthetic Methodologies for Cyclopentane, 3 Methylbutylidene and Its Advanced Derivatives

Retrosynthetic Analysis and Key Disconnections for the (3-methylbutylidene)cyclopentane Scaffold

The retrosynthetic analysis of the (3-methylbutylidene)cyclopentane scaffold reveals several strategic disconnections. The primary disconnection point is the exocyclic double bond, leading to a cyclopentanone (B42830) and a Wittig-type reagent or a related precursor. This approach simplifies the target molecule into two key fragments: a five-membered carbocyclic ring and a C5 side chain.

Another key disconnection strategy involves breaking the cyclopentane (B165970) ring itself. This can be conceptualized through various ring-closing reactions. For instance, a disconnection across two C-C bonds of the ring suggests a [3+2] cycloaddition as a potential synthetic route. Alternatively, a single C-C bond disconnection within the ring points towards an intramolecular cyclization of a linear precursor, such as a diallylic-type substrate for ring-closing metathesis or a radical cyclization of an appropriate halo-alkene.

These disconnections form the basis for designing synthetic pathways, dictating the choice of starting materials and the sequence of reactions. The selection of a specific disconnection is often guided by the desired stereochemistry and the availability of suitable precursors.

Precursor Design and Selection for Targeted Synthesis

The design and selection of precursors are critical for the successful synthesis of (3-methylbutylidene)cyclopentane. Based on the retrosynthetic analysis, precursors can be broadly categorized into those required for the formation of the cyclopentane ring and those for the introduction of the 3-methylbutylidene side chain.

For syntheses proceeding via a pre-formed cyclopentane ring, a key precursor is a cyclopentanone derivative. This allows for the late-stage introduction of the exocyclic double bond. The corresponding phosphorus ylide or a Horner-Wadsworth-Emmons reagent derived from 3-methylbutanal (B7770604) would be the complementary precursor.

For syntheses that construct the cyclopentane ring, the precursor design is more complex. For a Ring-Closing Metathesis (RCM) approach, a 1,6-diene is required. The substitution pattern on this diene will ultimately define the structure of the final product. For radical cyclizations, a precursor containing a radical initiator (e.g., a halide) and a tethered alkene is necessary. wikipedia.org In the case of [3+2] cycloadditions, the precursors are a three-carbon component and a two-carbon component, which can be part of the same molecule for an intramolecular reaction. nih.gov The specific nature of these components is dictated by the chosen catalytic system.

The selection of precursors is also influenced by factors such as commercial availability, stability, and the presence of functional groups that are compatible with the planned reaction conditions.

Cyclization Strategies for the Cyclopentane Core Formation

The formation of the cyclopentane ring is a pivotal step in the synthesis of the target scaffold. Several modern synthetic methods can be employed for this purpose, each offering distinct advantages in terms of efficiency, stereocontrol, and functional group tolerance.

Ring-Closing Metathesis (RCM) Approaches

Ring-Closing Metathesis (RCM) has emerged as a powerful tool for the synthesis of unsaturated rings, including cyclopentenes. wikipedia.org This method typically involves the intramolecular metathesis of a diene catalyzed by ruthenium or molybdenum complexes. wikipedia.orgorganic-chemistry.org For the synthesis of a (3-methylbutylidene)cyclopentane precursor, a suitable diene would be cyclized to form a cyclopentene (B43876) ring, which can then be further functionalized. The efficiency of RCM can be influenced by the substitution pattern of the diene and the choice of catalyst. wikipedia.orgpaperdigest.org For instance, the presence of a substituent on one of the olefins in the diene precursor can lead to successful cyclization in protic solvents like methanol (B129727) and water. paperdigest.org

Table 1: Key Features of RCM in Cyclopentane Synthesis

FeatureDescription
Catalysts Grubbs' first, second, and third generation catalysts; Schrock catalysts. wikipedia.orgorganic-chemistry.org
Substrates Acyclic dienes. wikipedia.org
Ring Sizes Commonly 5-7 membered rings, but can form larger macrocycles. wikipedia.org
Byproduct Volatile ethylene, which drives the reaction forward. wikipedia.org

Radical Cyclization Pathways

Radical cyclizations provide a versatile method for constructing five-membered rings. wikipedia.org These reactions proceed through radical intermediates and are typically initiated by the generation of a radical from a suitable precursor, often an alkyl halide. wikipedia.orgmdpi.com The radical then undergoes an intramolecular addition to a multiple bond, such as an alkene or alkyne, to form the cyclic product. wikipedia.org The 5-exo cyclization is generally favored, leading to the formation of a five-membered ring. mdpi.com A subsequent quenching step terminates the radical chain reaction. wikipedia.org This methodology is known for its high functional group tolerance. wikipedia.org A tandem Michael addition/radical cyclization/oxygenation strategy has been developed to create highly functionalized cyclopentane derivatives. nih.gov

Intramolecular Cycloaddition Reactions (e.g., [3+2] cycloaddition)

Intramolecular cycloaddition reactions, particularly [3+2] cycloadditions, are highly effective for the stereoselective synthesis of cyclopentanes. nih.govorganic-chemistry.org In this approach, a three-atom component and a two-atom component, tethered within the same molecule, react to form the five-membered ring. nih.govexlibrisgroup.com These reactions can be promoted by various means, including transition metals and organocatalysts. nih.govorganic-chemistry.org For example, palladium-catalyzed [3+2] cycloaddition of trimethylenemethane with nitroalkenes can produce nitrocyclopentanes with excellent yield and enantioselectivity. organic-chemistry.org The resulting cyclopentane derivatives can be further elaborated to the desired target molecule.

Transition Metal-Catalyzed Cyclizations

A wide variety of transition metal-catalyzed reactions have been developed for the synthesis of cyclopentane rings. nih.govescholarship.orgrsc.org These methods often involve the catalytic activation of C-H or C-C bonds. For example, rhodium complexes can catalyze the cleavage of a C-C bond in β-lactams, initiating a cascade of reactions that result in N-fused bicycles. escholarship.org Other transition metals like palladium, nickel, and iron are also widely used in various cyclization and cycloaddition reactions to form five-membered rings. nih.govrsc.orgrsc.org These reactions often exhibit high levels of regio- and stereoselectivity.

Olefination Reactions for the Exocyclic Double Bond Formation

Wittig and Horner-Wadsworth-Emmons Olefinations

The Wittig reaction, a Nobel Prize-winning discovery by Georg Wittig, is a widely used method for alkene synthesis. wikipedia.orglibretexts.org It involves the reaction of an aldehyde or ketone with a phosphorus ylide (a Wittig reagent). wikipedia.orglibretexts.org For the synthesis of Cyclopentane, (3-methylbutylidene)-, cyclopentanone would be reacted with (3-methylbutyl)triphenylphosphonium ylide. The ylide is typically prepared in situ from the corresponding phosphonium (B103445) salt, (3-methylbutyl)triphenylphosphonium bromide, by treatment with a strong base like n-butyllithium. orgsyn.org The stereochemical outcome of the Wittig reaction can be influenced by the nature of the ylide; unstabilized ylides, such as the one required here, generally favor the formation of the (Z)-alkene. wikipedia.org

A significant modification of the Wittig reaction is the Horner-Wadsworth-Emmons (HWE) reaction, which utilizes phosphonate (B1237965) carbanions. wikipedia.orgnrochemistry.com These carbanions are generally more nucleophilic than the corresponding Wittig reagents and the byproduct, a water-soluble phosphate (B84403) ester, is easily removed, simplifying purification. wikipedia.org The HWE reaction typically shows a high stereoselectivity for the (E)-alkene, which is a key advantage. wikipedia.orgyoutube.com For the synthesis of (E)-(3-methylbutylidene)cyclopentane, cyclopentanone would be reacted with a phosphonate ester such as diethyl (3-methylbutyl)phosphonate in the presence of a base. youtube.comyoutube.com The Still-Gennari modification of the HWE reaction, employing phosphonates with electron-withdrawing groups and specific base/solvent systems (e.g., KHMDS/18-crown-6), can be used to favor the formation of (Z)-alkenes. nrochemistry.comyoutube.com

{ "title": "Comparison of Wittig and HWE Reactions for Olefination", "data": [ { "Reaction": "Wittig Reaction (Unstabilized Ylide)", "Reactants": "Cyclopentanone, (3-methylbutyl)triphenylphosphonium ylide", "Typical Product": "(Z)-(3-methylbutylidene)cyclopentane", "Key Advantage": "Forms Z-alkene" }, { "Reaction": "Horner-Wadsworth-Emmons (HWE) Reaction", "Reactants": "Cyclopentanone, Diethyl (3-methylbutyl)phosphonate, Base", "Typical Product": "(E)-(3-methylbutylidene)cyclopentane", "Key Advantage": "Forms E-alkene, easier workup" }, { "Reaction": "Still-Gennari Modification (HWE)", "Reactants": "Cyclopentanone, Electron-withdrawing phosphonate, KHMDS/18-crown-6", "Typical Product": "(Z)-(3-methylbutylidene)cyclopentane", "Key Advantage": "Forms Z-alkene with high selectivity" } ] }

Julia and Peterson Olefination Strategies

The Julia olefination and its more modern variant, the Julia-Kocienski olefination, provide another powerful route to alkenes. The classical Julia olefination involves the reaction of a phenyl sulfone with an aldehyde or ketone, followed by reductive elimination. wikipedia.org The Julia-Kocienski olefination, however, is a one-pot reaction that typically provides excellent (E)-selectivity. alfa-chemistry.comorganic-chemistry.org This method involves the reaction of a heteroaryl sulfone, such as a benzothiazol-2-yl (BT) or 1-phenyl-1H-tetrazol-5-yl (PT) sulfone, with a carbonyl compound. alfa-chemistry.comorganicreactions.org For the synthesis of (E)-(3-methylbutylidene)cyclopentane, a sulfone derived from 3-methyl-1-butanol would be reacted with cyclopentanone in the presence of a base. alfa-chemistry.com

The Peterson olefination utilizes α-silyl carbanions to convert aldehydes and ketones into alkenes. wikipedia.org A key feature of this reaction is that the stereochemical outcome can be controlled by the workup conditions. wikipedia.org The initial reaction of the α-silyl carbanion with a carbonyl compound forms a β-hydroxysilane intermediate. Treatment of this intermediate with acid leads to anti-elimination, while basic workup results in syn-elimination, providing access to both (E)- and (Z)-alkenes from the same intermediate. wikipedia.org For the synthesis of Cyclopentane, (3-methylbutylidene)-, an α-silyl carbanion derived from (3-methylbutyl)trimethylsilane would be reacted with cyclopentanone.

Stereoselective Synthesis of Enantiomers and Diastereomers of Cyclopentane, (3-methylbutylidene)-

For advanced derivatives of Cyclopentane, (3-methylbutylidene)- that possess stereocenters, controlling the three-dimensional arrangement of atoms is crucial. This is achieved through various asymmetric synthesis strategies.

Chiral Auxiliaries in Stereocontrolled Construction

A well-established method for inducing stereoselectivity is the use of a chiral auxiliary. This involves temporarily attaching a chiral molecule to the substrate, which then directs the stereochemical outcome of a subsequent reaction. mdpi.com After the desired transformation, the auxiliary is removed. Evans oxazolidinones are a prominent class of chiral auxiliaries that have been successfully employed in a variety of asymmetric reactions, including the synthesis of functionalized cyclopentanes. nih.gov For instance, a chiral auxiliary could be attached to a cyclopentanone precursor to control the stereoselective addition of the 3-methylbutylidene group or to guide the formation of stereocenters on the cyclopentane ring itself.

Asymmetric Catalysis in Cyclopentane Formation

Asymmetric catalysis offers a more atom-economical approach to stereoselective synthesis, where a small amount of a chiral catalyst is used to generate large quantities of an enantiomerically enriched product. Rhodium-catalyzed reactions, in particular, have proven to be highly effective for the asymmetric synthesis of substituted cyclopentanes. rsc.orgrsc.orgacs.org For example, rhodium catalysts can be used in cyclization reactions of dienes to form methylene (B1212753) cyclopentanes with high enantioselectivity. rsc.org Iridium catalysts have also been employed for the regio- and enantioselective allylic alkylation of various substrates, a strategy that could be adapted for the synthesis of chiral cyclopentane derivatives. nih.gov

{ "title": "Enantioselectivity in Asymmetric Catalysis for Cyclopentane Synthesis", "data": [ { "Catalyst System": "Rh-Catalyst A", "Substrate": "Diene X", "Enantiomeric Excess (ee)": 85 }, { "Catalyst System": "Rh-Catalyst B", "Substrate": "Diene X", "Enantiomeric Excess (ee)": 92 }, { "Catalyst System": "Ir-Catalyst C", "Substrate": "Allylic Precursor Y", "Enantiomeric Excess (ee)": 95 }, { "Catalyst System": "Ir-Catalyst D", "Substrate": "Allylic Precursor Y", "Enantiomeric Excess (ee)": 98 } ], "options": { "x_axis_label": "Catalyst System", "y_axis_label": "Enantiomeric Excess (%)" } }

Convergent Annulation Strategies

Convergent synthesis aims to construct complex molecules by joining together smaller, pre-functionalized fragments in the later stages of a synthesis. For the construction of functionalized cyclopentane rings, [3+2] annulation reactions are a powerful convergent strategy. nih.gov These reactions involve the combination of a three-atom component and a two-atom component to form a five-membered ring. Electrochemically induced intermolecular [3+2] annulation of alkenes and alkynes/alkenes has emerged as a method for the synthesis of decorated cyclopentenes and cyclopentanes under mild conditions. nih.gov Another approach involves the organocatalytic triple Michael domino reaction to construct fully substituted cyclopentanes. These convergent strategies allow for the efficient assembly of the cyclopentane core with multiple stereocenters and functional groups, which can then be further elaborated to the target molecule.

Total Synthesis of Complex Natural Products Featuring the Cyclopentane, (3-methylbutylidene)- Motif

While a specific, complex natural product prominently featuring the "Cyclopentane, (3-methylbutylidene)-" substructure is not extensively documented in publicly accessible literature, we can postulate a convergent and stereocontrolled total synthesis of a representative advanced derivative. Let us consider the hypothetical synthesis of a complex target, (1R,2S)-1-((E)-(3-methylbutylidene))-2-(hydroxymethyl)-5-oxocyclopentane-1-carboxylic acid , a densely functionalized cyclopentane.

The retrosynthetic analysis for this target would disconnect the molecule at key bonds to reveal simpler, more readily available starting materials. A primary disconnection would be the Wittig or Horner-Wadsworth-Emmons (HWE) reaction to form the exocyclic double bond. Further disconnection of the cyclopentane core could involve a Michael addition to form a key carbon-carbon bond, followed by an intramolecular aldol (B89426) condensation to construct the five-membered ring.

Key Synthetic Steps:

Ring Formation via Michael Addition and Aldol Condensation: The synthesis could commence with a Michael addition of a suitable enolate to an α,β-unsaturated ester. For instance, the conjugate addition of the enolate of methyl isobutyrate to dimethyl itaconate would provide a key intermediate. Subsequent Dieckmann condensation of this adduct would furnish a functionalized cyclopentanone.

Stereocontrolled Reduction and Functional Group Manipulation: The ketone can be stereoselectively reduced to an alcohol, for example using sodium borohydride (B1222165), often with the aid of a chelating agent to control the facial selectivity. The ester groups can then be differentially manipulated. For instance, selective hydrolysis of one ester followed by reduction could yield the hydroxymethyl group.

Installation of the Exocyclic Double Bond: The final key step would be the installation of the (3-methylbutylidene) group. This is typically achieved via an olefination reaction. The cyclopentanone can be reacted with a phosphonium ylide (Wittig reagent) or a phosphonate carbanion (HWE reagent) derived from 3-methylbutanal. The HWE reaction often favors the formation of the (E)-alkene, which is the desired stereoisomer in our target molecule.

Illustrative Reaction Scheme:

StepReactantsReagents and ConditionsProduct
1Methyl isobutyrate, Dimethyl itaconate1. Sodium hydride (NaH), THF, 0 °C to rt; 2. H3O+Di-ester intermediate
2Di-ester intermediateSodium ethoxide (NaOEt), ethanol, refluxβ-keto ester
3β-keto esterSodium borohydride (NaBH4), methanol (MeOH), 0 °CHydroxy di-ester
4Hydroxy di-ester1. Lithium hydroxide (B78521) (LiOH), H2O/THF; 2. BH3·THF; 3. H2O2, NaOHDiol acid
5Diol acid1. Protection of one alcohol (e.g., as a silyl (B83357) ether); 2. Oxidation of the other alcohol (e.g., PCC)Keto-aldehyde
6Keto-aldehyde(3-Methylbutyl)triphenylphosphonium bromide, n-BuLi, THF(1R,2S)-1-((E)-(3-methylbutylidene))-2-(hydroxymethyl)-5-oxocyclopentane-1-carboxylic acid (after deprotection)

This hypothetical synthesis showcases a plausible route to a complex derivative of Cyclopentane, (3-methylbutylidene)-, employing a combination of classic and modern synthetic reactions to control stereochemistry and build molecular complexity.

Development of Novel Synthetic Routes and Methodologies

The pursuit of more efficient and elegant ways to construct cyclopentane rings is an active area of chemical research. oregonstate.edu Several modern synthetic methods are well-suited for the synthesis of "Cyclopentane, (3-methylbutylidene)-" and its derivatives.

[3+2] Cycloaddition Reactions:

A powerful strategy for the construction of five-membered rings is the [3+2] cycloaddition. In this approach, a three-atom component reacts with a two-atom component to form the cyclopentane core in a single step. For the synthesis of our target motif, a vinylcyclopropane (B126155) could serve as the three-atom component, reacting with an appropriate alkene. researchgate.net

Recent advancements have focused on catalytic and stereoselective versions of these reactions. For example, transition metal catalysts, such as those based on palladium or nickel, can be used to mediate the cycloaddition of trimethylenemethane (TMM) equivalents with electron-deficient alkenes. organic-chemistry.org This approach allows for the rapid assembly of highly substituted cyclopentanes. researchgate.net

Key Features of Modern [3+2] Cycloadditions:

Catalyst SystemThree-Atom ComponentTwo-Atom ComponentKey Advantages
Palladium(0) complexesSubstituted trimethylenemethane precursorsElectron-deficient alkenesHigh efficiency, good regioselectivity
Chiral Lewis acidsDonor-acceptor cyclopropanesAlkenes or alkynesEnantioselective, access to chiral cyclopentanes
Visible-light photocatalysisN-cyclopropylanilinesElectron-poor olefinsMild reaction conditions, radical-mediated pathway acs.org

Ring-Closing Metathesis (RCM):

Another versatile method for the formation of cyclopentane rings is Ring-Closing Metathesis (RCM). This reaction utilizes a ruthenium or molybdenum catalyst to form a cyclic alkene from a diene precursor. To synthesize a precursor for "Cyclopentane, (3-methylbutylidene)-", one could imagine a diene containing the necessary carbon skeleton. The subsequent exocyclic double bond could be formed via isomerization of an endocyclic double bond or through a separate olefination step.

Radical Cyclizations:

Intramolecular radical cyclizations offer a complementary approach. A radical generated on a side chain can attack an appropriately positioned double or triple bond to form the cyclopentane ring. For instance, the radical cyclization of an iodoalkene precursor can be initiated by a radical initiator like AIBN and a reducing agent such as tributyltin hydride. This method is particularly useful for the formation of fused ring systems. The total synthesis of (−)-Dendrobine has been achieved via an α-carbonyl radical cyclization. figshare.com

The continuous evolution of these and other synthetic methodologies provides chemists with an ever-expanding toolkit to tackle the synthesis of complex molecules containing the "Cyclopentane, (3-methylbutylidene)-" motif and its more elaborate derivatives.

Reactivity and Mechanistic Investigations of Cyclopentane, 3 Methylbutylidene

Electrophilic Addition Reactions to the Exocyclic Alkene

The exocyclic double bond in (3-methylbutylidene)cyclopentane is electron-rich, making it susceptible to attack by electrophiles. In an electrophilic addition reaction, the π bond of the alkene acts as a nucleophile, attacking an electrophilic species. libretexts.orglibretexts.org This process typically proceeds in two steps: the initial attack forms a carbocation intermediate, which is then attacked by a nucleophile. libretexts.org

For an unsymmetrical alkene like (3-methylbutylidene)cyclopentane, the regioselectivity of the addition is governed by Markovnikov's rule. The rule predicts that the electrophile (typically a proton) will add to the carbon atom of the double bond that has more hydrogen atoms. youtube.com However, in this case, both carbons of the double bond are part of the tetrasubstituted alkene and have no directly attached hydrogens. Therefore, the reaction proceeds via the formation of the most stable carbocation intermediate. Attack of an electrophile (E⁺) on the terminal carbon of the double bond results in a highly stable tertiary carbocation on the cyclopentane (B165970) ring.

Mechanism:

Electrophilic Attack: The π electrons of the exocyclic double bond attack the electrophile (e.g., the hydrogen in HBr), forming a new sigma bond. This results in the formation of a tertiary carbocation on the cyclopentyl ring, which is stabilized by the electron-donating effects of the alkyl groups. youtube.com

Nucleophilic Attack: The resulting carbocation is an electrophile that is then attacked by the nucleophile (e.g., Br⁻), forming the final product. libretexts.org

Table 1: Predicted Products of Electrophilic Addition Reactions This table illustrates the expected major products from the addition of common electrophilic reagents to (3-methylbutylidene)cyclopentane, based on the formation of the most stable carbocation intermediate.

ReagentElectrophileNucleophilePredicted Major Product
HBrH⁺Br⁻1-Bromo-1-(3-methylbutyl)cyclopentane
HClH⁺Cl⁻1-Chloro-1-(3-methylbutyl)cyclopentane
H₂O, H₂SO₄ (cat.)H⁺H₂O1-(3-Methylbutyl)cyclopentan-1-ol

Nucleophilic Reactions and Functionalization Pathways

Alkenes are generally unreactive towards nucleophiles due to their electron-rich nature. However, (3-methylbutylidene)cyclopentane can be functionalized through pathways that make it susceptible to nucleophilic attack. A primary method involves a two-step sequence starting with epoxidation.

First, the alkene is treated with a peroxy acid (like m-CPBA) to form an epoxide, a three-membered ring containing oxygen. This strained ring is electrophilic and can be opened by a nucleophile. The nucleophilic attack typically occurs at the least sterically hindered carbon, but under acidic conditions, it can favor attack at the carbon that can better stabilize a positive charge. For this substrate, attack would likely occur at the tertiary carbon of the cyclopentane ring.

Example Pathway: Epoxidation followed by Nucleophilic Ring-Opening

Epoxidation: (3-Methylbutylidene)cyclopentane reacts with a peroxy acid to form 1-(3-methylbutyl)-6-oxaspiro[2.4]heptane.

Nucleophilic Opening: The epoxide can then be opened by various nucleophiles (e.g., water, alcohols, Grignard reagents) under acidic or basic conditions to yield functionalized cyclopentane derivatives.

Pericyclic Reactions Involving the Alkene Moiety (e.g., Cycloadditions, Sigmatropic Rearrangements)

Pericyclic reactions are concerted reactions that proceed through a cyclic transition state. meta-synthesis.com The exocyclic alkene of (3-methylbutylidene)cyclopentane can participate in several types of pericyclic reactions, most notably cycloadditions.

Cycloaddition Reactions: In a cycloaddition reaction, two or more unsaturated molecules combine to form a cyclic adduct. libretexts.org (3-Methylbutylidene)cyclopentane can act as the 2π-electron component (the "ene" part) in these reactions.

[4+2] Cycloaddition (Diels-Alder Reaction): While typically an alkene (dienophile) reacts with a conjugated diene, the reactivity of (3-methylbutylidene)cyclopentane as a dienophile would depend on the diene used. libretexts.org Electron-withdrawing groups on the dienophile generally accelerate the reaction, which are absent here. However, reactions with highly reactive dienes like cyclopentadiene (B3395910) are possible under thermal conditions. researchgate.net

[2+2] Cycloaddition: The thermal [2+2] cycloaddition between two simple alkenes is often difficult and stepwise, but photochemical [2+2] cycloadditions are common. libretexts.orglibretexts.org Irradiation with UV light could induce a cycloaddition with another alkene to form a spirocyclic cyclobutane (B1203170) derivative. libretexts.org Reactions with allenes are also a known method for synthesizing substituted cyclobutanes. nih.gov

Sigmatropic Rearrangements: These are intramolecular reactions where a sigma bond migrates across a π-electron system. libretexts.orgorganicchemistrydata.org While less common for a simple alkene structure like this, if an allylic hydrogen were abstracted, the resulting radical or anion could potentially undergo a lookchem.comlibretexts.org-sigmatropic rearrangement if a heteroatom were present in an appropriate position. More complex rearrangements like the Cope or Claisen rearrangements require a 1,5-diene or an allyl vinyl ether structure, respectively, which are not present in the parent molecule but could be formed through prior functionalization. libretexts.orgrsc.org

Table 2: Potential Cycloaddition Reactions and Products

Reaction TypeReactant PartnerConditionsPotential Product Class
[4+2] Cycloaddition1,3-ButadieneThermalSpiro-cyclohexene derivative
[2+2] PhotocycloadditionEtheneUV lightSpiro-cyclobutane derivative
1,3-Dipolar CycloadditionOzone (O₃)Low TemperatureOzonide (a 1,2,4-trioxolane)

Oxidative Transformations and Reaction Pathways

The exocyclic double bond is the primary site for oxidative transformations. Various reagents can be employed to yield different oxygen-containing products.

Epoxidation: As mentioned in section 3.2, reaction with a peroxy acid (e.g., meta-chloroperoxybenzoic acid, m-CPBA) will form an epoxide.

Dihydroxylation: The alkene can be converted to a diol using reagents like osmium tetroxide (OsO₄) followed by a reducing agent (e.g., NaHSO₃), or potassium permanganate (B83412) (KMnO₄) under cold, dilute, basic conditions. This would yield 1-(3-methylbutyl)cyclopentane-1,2-diol.

Oxidative Cleavage (Ozonolysis): This is a powerful reaction that cleaves the double bond entirely. Treatment with ozone (O₃) followed by a workup with a reducing agent (like dimethyl sulfide, DMS) or an oxidizing agent (like hydrogen peroxide, H₂O₂) will break the C=C bond. A reductive workup would yield two carbonyl compounds: cyclopentanone (B42830) and 3-methylbutanal (B7770604).

Reductive Methodologies and Product Analysis

The most common reductive transformation for an alkene is catalytic hydrogenation. This reaction adds molecular hydrogen (H₂) across the double bond, saturating it to form an alkane.

The hydrogenation of (3-methylbutylidene)cyclopentane yields (3-methylbutyl)cyclopentane. The reaction is typically carried out by exposing the alkene to hydrogen gas at a given pressure in the presence of a metal catalyst.

Analysis: The success of the reduction can be confirmed using several analytical techniques.

Infrared (IR) Spectroscopy: The disappearance of the C=C stretch characteristic of the alkene would be observed.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The signals corresponding to the vinylic proton would disappear in the ¹H NMR spectrum, and the ¹³C NMR spectrum would no longer show signals for sp²-hybridized carbons.

Mass Spectrometry (MS): The molecular ion peak in the mass spectrum would shift from m/z 138 for the alkene to m/z 140 for the alkane product, corresponding to the addition of two hydrogen atoms.

Table 3: Catalytic Hydrogenation Conditions

CatalystTypical PressureSolventResulting Product
Palladium on Carbon (Pd/C)1-4 atm H₂Ethanol, Ethyl Acetate(3-Methylbutyl)cyclopentane
Platinum(IV) oxide (PtO₂)1-4 atm H₂Acetic Acid(3-Methylbutyl)cyclopentane
Raney NickelHigh pressureEthanol(3-Methylbutyl)cyclopentane

Rearrangement Reactions and Mechanistic Pathways

Carbocation intermediates, such as those formed during the electrophilic addition reactions discussed in section 3.1, are prone to rearrangement if a more stable carbocation can be formed. masterorganicchemistry.com The tertiary carbocation formed on the cyclopentane ring is already quite stable. However, rearrangements involving ring expansion can occur if they relieve ring strain.

While a five-membered ring is relatively stable, expansion to a six-membered ring can sometimes be favorable. A potential, though likely minor, pathway following protonation of the alkene could involve a 1,2-alkyl shift where one of the C-C bonds of the cyclopentane ring migrates to the adjacent carbocation center. This would result in the expansion of the five-membered ring to a six-membered ring, forming a substituted cyclohexane (B81311) carbocation. masterorganicchemistry.comugent.be This rearranged carbocation would then be trapped by the nucleophile. The driving force for such a rearrangement is the relief of any residual ring strain and the formation of a stable cyclohexane system. masterorganicchemistry.com

Catalytic Transformations Utilizing or Modifying the Compound

Beyond hydrogenation, other catalytic methods can be used to transform (3-methylbutylidene)cyclopentane.

Alkene Metathesis: This powerful reaction, often employing ruthenium-based (e.g., Grubbs' catalyst) or molybdenum-based catalysts, redistributes C=C double bonds. A cross-metathesis reaction between (3-methylbutylidene)cyclopentane and another alkene could be used to synthesize novel, complex alkenes. A ring-closing metathesis is not possible, but a self-metathesis reaction could potentially occur, though it would be a disfavored equilibrium.

Catalytic Isomerization: In the presence of acid or certain transition metal catalysts, the position of the double bond can be moved. For (3-methylbutylidene)cyclopentane, this could lead to the formation of endocyclic alkene isomers, such as 1-(3-methylbutyl)cyclopent-1-ene or 3-(3-methylbutyl)cyclopent-1-ene. This process typically proceeds through a series of hydride abstraction and re-addition steps, driven by the relative thermodynamic stabilities of the possible alkene isomers.

Advanced Spectroscopic Analysis and Structural Elucidation of Cyclopentane, 3 Methylbutylidene

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Connectivity

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules in solution. By analyzing the chemical shifts, coupling constants, and through-space correlations, the carbon skeleton and the relative orientation of substituents can be established.

1H NMR and 13C NMR Chemical Shift Analysis

The 1H and 13C NMR spectra of Cyclopentane (B165970), (3-methylbutylidene)- provide foundational information about its electronic environment and the number of chemically distinct nuclei. The presence of the double bond and the alkyl substituent creates a unique set of chemical shifts that can be predicted based on established principles and data from analogous structures.

The 1H NMR spectrum is expected to show distinct signals for the vinylic proton, the protons on the cyclopentane ring, and the protons of the 3-methylbutyl group. The vinylic proton, attached to the sp2-hybridized carbon, would appear in the downfield region typical for alkenes. Protons on the carbons adjacent to the double bond (allylic protons) will also be shifted downfield compared to other alkane protons.

In the 13C NMR spectrum, the two sp2-hybridized carbons of the double bond are the most deshielded and appear at the lowest field. The quaternary carbon of the double bond will have a higher chemical shift than the tertiary carbon bearing the vinylic proton. The chemical shifts of the cyclopentane ring carbons are influenced by their proximity to the double bond.

Table 1: Predicted 1H and 13C NMR Chemical Shifts for Cyclopentane, (3-methylbutylidene)- Note: These are estimated values. Actual experimental values may vary based on solvent and other conditions.

PositionAtom TypePredicted 1H Chemical Shift (ppm)Predicted MultiplicityPredicted 13C Chemical Shift (ppm)
C1Quaternary Alkene (C=)--145-155
C2/C5 (Cyclopentane)Allylic CH2~2.2 - 2.4t30-35
C3/C4 (Cyclopentane)CH2~1.6 - 1.8quintet25-28
C1' (=CH)Vinylic CH~5.0 - 5.3t115-125
C2' (CH2)Allylic CH2~1.9 - 2.1t38-42
C3' (CH)CH~1.7 - 1.9m27-30
C4' (CH3)CH3~0.9d21-23

2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

Two-dimensional (2D) NMR experiments are essential to confirm the assignments made from 1D spectra and to elucidate the complete bonding network and spatial relationships. mdpi.com

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (1H-1H) coupling networks. Key expected correlations would include the vinylic proton (H-1') with the adjacent methylene (B1212753) protons (H-2'), and within the 3-methylbutyl side chain, establishing its linear connectivity. It would also show couplings between adjacent methylene groups within the cyclopentane ring.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates protons directly to the carbons they are attached to. It allows for the unambiguous assignment of each carbon atom that bears protons by linking the 1H and 13C chemical shifts. For example, the vinylic proton signal at ~5.0-5.3 ppm would correlate to the carbon signal at ~115-125 ppm.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about long-range (2-3 bond) couplings between protons and carbons. This is critical for connecting the different fragments of the molecule. Key correlations would be observed from the allylic protons on the cyclopentane ring (H-2/H-5) to the quaternary alkene carbon (C-1) and the vinylic carbon (C-1'). Similarly, the vinylic proton (H-1') would show a correlation to the quaternary carbon (C-1), confirming the exocyclic nature of the double bond.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is used to determine stereochemistry by identifying protons that are close in space, regardless of whether they are bonded. For Cyclopentane, (3-methylbutylidene)-, NOESY is crucial for assigning the E/Z geometry of the double bond. A spatial correlation between the vinylic proton (H-1') and the allylic protons on the cyclopentane ring (H-2/H-5) would strongly suggest the Z-isomer, where these protons are on the same side of the double bond. Conversely, the absence of this correlation and the presence of a correlation to the C2' protons would indicate the E-isomer.

Vibrational Spectroscopy (IR and Raman) for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is a rapid and non-destructive method for identifying functional groups within a molecule.

The IR spectrum of Cyclopentane, (3-methylbutylidene)- would be dominated by absorptions corresponding to C-H and C=C bond vibrations.

C=C Stretch: A characteristic absorption band for the carbon-carbon double bond stretch is expected in the region of 1640-1680 cm-1. The intensity of this peak can vary depending on the symmetry and substitution of the double bond.

=C-H Stretch: The stretching vibration of the vinylic C-H bond typically appears at a frequency just above 3000 cm-1 (e.g., 3010-3095 cm-1).

C-H Stretch (sp3): The stretching vibrations for the numerous sp3 C-H bonds of the cyclopentane ring and the alkyl side chain will produce strong signals in the 2850-2960 cm-1 region.

=C-H Bend: The out-of-plane bending vibration of the vinylic proton is also characteristic and can provide information about the substitution pattern of the alkene. For a trisubstituted alkene, this band typically appears in the 800-840 cm-1 range.

Raman spectroscopy provides complementary information. While the C=C stretch is often weak in the IR spectrum of highly substituted alkenes, it usually gives a strong signal in the Raman spectrum, making it a valuable confirmatory tool.

Table 2: Characteristic Vibrational Frequencies for Cyclopentane, (3-methylbutylidene)-

Vibrational ModeFunctional GroupExpected Frequency Range (cm-1)Typical IR IntensityTypical Raman Intensity
C-H Stretchsp2 (=C-H)3010 - 3095MediumMedium
C-H Stretchsp3 (-C-H)2850 - 2960StrongStrong
C=C StretchAlkene1640 - 1680Medium-WeakStrong
C-H BendCH2/CH31375 - 1465MediumMedium
=C-H Bend (out-of-plane)Trisubstituted Alkene800 - 840StrongWeak

Mass Spectrometry (MS) for Fragmentation Pathway Elucidation and Molecular Formula Confirmation

Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as structural details derived from its fragmentation pattern upon ionization. nist.gov

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry is used to determine the exact mass of the molecular ion with high precision (typically to four or more decimal places). This allows for the calculation of the elemental formula. The molecular formula for Cyclopentane, (3-methylbutylidene)- is C10H18. nist.gov The expected monoisotopic mass is 138.14085. chemspider.com HRMS can easily distinguish this formula from other isobaric ions (ions with the same nominal mass but different elemental compositions), such as C9H14O (m/z 138.10446) or C8H10N2 (m/z 134.08439), thus confirming the molecular formula.

Tandem Mass Spectrometry (MS/MS)

In tandem mass spectrometry (MS/MS), the molecular ion (m/z 138) is selected, isolated, and subjected to collision-induced dissociation (CID) to generate fragment ions. Analyzing these fragments helps to piece together the molecular structure. For Cyclopentane, (3-methylbutylidene)-, several fragmentation pathways are predictable:

Allylic Cleavage: The bonds allylic to the double bond are weakened and prone to cleavage. This could lead to the loss of an ethyl radical (•C2H5) from the cyclopentane ring, resulting in a stable, resonance-delocalized cation at m/z 109.

Loss of the Isobutyl Group: Cleavage of the bond between the vinylic carbon and the side chain could lead to the loss of a 3-methylbutyl radical (•C5H11, 71 u), yielding a fragment ion corresponding to the methylenecyclopentane (B75326) cation at m/z 67.

Fragmentation of the Side Chain: A prominent fragmentation pathway for isobutyl groups is the loss of a propyl radical (•C3H7, 43 u) via cleavage beta to the double bond, which would produce a fragment at m/z 95. Alternatively, loss of an isobutene molecule (C4H8, 56 u) through a rearrangement process could lead to a fragment at m/z 82.

Ring Fragmentation: The cyclopentane ring itself can undergo fragmentation, often by losing ethene (C2H4, 28 u), which could lead to fragments derived from the primary ions. docbrown.info

By analyzing the daughter ions produced in an MS/MS experiment, these proposed pathways can be confirmed, providing robust evidence for the assigned structure.

X-ray Crystallography for Absolute Configuration and Solid-State Structure

No published studies on the X-ray crystallographic analysis of Cyclopentane, (3-methylbutylidene)- were found. This technique is essential for unequivocally determining the three-dimensional arrangement of atoms in a crystalline solid, which would provide definitive proof of its absolute configuration and detailed insights into its solid-state packing and intermolecular interactions. The successful application of X-ray crystallography is contingent upon the ability to grow single crystals of sufficient quality, a process that has not been reported for this compound.

Without experimental crystallographic data, key structural parameters remain undetermined.

Hypothetical Data Table for X-ray Crystallography (Illustrative Only)

ParameterValue
Crystal SystemData Not Available
Space GroupData Not Available
Unit Cell DimensionsData Not Available
Bond Lengths (Å)Data Not Available
Bond Angles (°)Data Not Available
Torsion Angles (°)Data Not Available

Chiroptical Spectroscopy (Circular Dichroism/Optical Rotatory Dispersion) for Enantiomeric Purity and Absolute Configuration

A search of scientific literature did not yield any studies on the chiroptical properties of Cyclopentane, (3-methylbutylidene)-. Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) are powerful spectroscopic techniques used to investigate chiral molecules. CD measures the differential absorption of left and right circularly polarized light, while ORD measures the rotation of the plane of linearly polarized light as a function of wavelength. These methods are instrumental in determining the enantiomeric purity and assigning the absolute configuration of a chiral compound by comparing experimental spectra with theoretical calculations or with spectra of structurally related molecules of known configuration.

The absence of any published CD or ORD spectra for Cyclopentane, (3-methylbutylidene)- means that its chiroptical properties have not been characterized. Such data would be invaluable for confirming the presence of a single enantiomer and for correlating the observed optical activity with its specific stereochemical structure.

Hypothetical Data Table for Chiroptical Spectroscopy (Illustrative Only)

TechniqueWavelength (nm)Signal (unit)
Circular Dichroism (CD)Data Not AvailableData Not Available
Optical Rotatory Dispersion (ORD)Data Not AvailableData Not Available

Computational and Theoretical Investigations of Cyclopentane, 3 Methylbutylidene

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are at the forefront of modern chemical research, offering a powerful lens to examine the electronic structure and predict the reactivity of molecules like Cyclopentane (B165970), (3-methylbutylidene)-.

Density Functional Theory (DFT) has become a standard tool for investigating the mechanisms of chemical reactions. DFT studies allow for the detailed exploration of reaction pathways, including the identification of transition states and intermediates. For reactions involving alkenes like Cyclopentane, (3-methylbutylidene)-, such as cycloadditions, DFT calculations can elucidate the energetics and stereoselectivities of different mechanistic possibilities. nih.govresearchgate.net For instance, in catalyzed cycloaddition reactions, DFT can help determine the rate-determining and stereoselectivity-determining steps by calculating the energy barriers of various reaction pathways. nih.gov The theory can also be applied to understand the role of catalysts and the effect of substituents on the reaction mechanism. nih.govmdpi.com

Table 1: Representative Applications of DFT in Mechanistic Studies

Type of Study Information Gained
Reaction Pathway AnalysisIdentification of intermediates and transition states
Activation Energy CalculationPrediction of reaction rates and feasibility
Stereoselectivity PredictionUnderstanding the formation of specific stereoisomers
Catalyst Effect EvaluationElucidation of the role of catalysts in reaction mechanisms

Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, provide a high level of accuracy for calculating the energetic profiles of molecules. nih.gov These methods are instrumental in determining properties such as heats of formation and bond dissociation energies. For Cyclopentane, (3-methylbutylidene)-, ab initio calculations can be used to construct a detailed potential energy surface, which maps the energy of the molecule as a function of its geometry. This allows for a thorough analysis of bond strengths and the energetic costs of conformational changes. The integration of ab initio calculations with techniques like neural networks can facilitate the development of accurate potential energy hypersurfaces for complex systems, enabling detailed molecular dynamics simulations. nih.gov

Conformational Analysis via Molecular Mechanics and Dynamics Simulations

The cyclopentane ring is known for its conformational flexibility. dalalinstitute.com Unlike the rigid planar cyclopropane, cyclopentane puckers to relieve torsional strain, adopting non-planar conformations. libretexts.orgmaricopa.edu The two most recognized conformations are the "envelope" (C_s symmetry) and the "half-chair" (C_2 symmetry). scribd.comresearchgate.net In the envelope conformation, four carbon atoms are in a plane, with the fifth atom out of the plane. libretexts.orgresearchgate.net The half-chair conformation has three atoms in a plane, with one above and one below.

Molecular mechanics and molecular dynamics simulations are powerful computational techniques to explore the conformational landscape of molecules like Cyclopentane, (3-methylbutylidene)-. These methods can predict the relative stabilities of different conformers and the energy barriers between them. For the substituted cyclopentane ring in this molecule, the presence of the (3-methylbutylidene) group will influence the conformational preferences and the dynamics of the ring.

Prediction of Spectroscopic Parameters and Validation with Experimental Data

Molecular Orbital Analysis and Frontier Orbital Theory Applications

Molecular Orbital (MO) theory provides a framework for understanding the electronic structure and reactivity of molecules. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are termed the frontier orbitals. The energies and symmetries of these orbitals are critical in predicting how a molecule will react. For Cyclopentane, (3-methylbutylidene)-, the double bond in the (3-methylbutylidene) group will be a key feature in its frontier orbitals. The HOMO will likely be associated with the π-bonding orbital of this double bond, making it susceptible to attack by electrophiles. The LUMO will be the corresponding π*-antibonding orbital, which can accept electrons from nucleophiles. Analysis of the MOs can explain the outcomes of various reactions, such as pericyclic reactions. youtube.com

Pseudorotation and Ring Puckering Dynamics

The cyclopentane ring is not static but undergoes a dynamic process called pseudorotation. nih.gov This process involves the continuous interconversion between the various envelope and twist (a form of half-chair) conformations. nih.gov In unsubstituted cyclopentane, this pseudorotation is virtually free, meaning there is a very low energy barrier for the interconversion of its conformers. scribd.comresearchgate.net This dynamic puckering of the ring is a mechanism to alleviate the torsional strain that would be present in a planar conformation. dalalinstitute.comlibretexts.org The presence of the bulky (3-methylbutylidene) substituent on the cyclopentane ring is expected to introduce a significant energy barrier to this pseudorotation, leading to more defined and stable conformations. The study of these dynamics, often through computational simulations, is essential for a complete understanding of the molecule's behavior. nih.gov

Applications of Cyclopentane, 3 Methylbutylidene in Advanced Research and Development

As a Building Block in Complex Organic Synthesis

There is no available scientific literature to suggest that Cyclopentane (B165970), (3-methylbutylidene)- is utilized as a building block in the synthesis of more complex organic molecules.

Role as a Precursor to Advanced Materials (e.g., Polymers, Functional Molecules)

No research has been found that details the use of Cyclopentane, (3-methylbutylidene)- as a monomer or precursor for the development of polymers or other functional materials.

Utilization in Catalysis Research as a Ligand or Substrate Precursor

A review of current literature does not indicate any role for Cyclopentane, (3-methylbutylidene)- in catalysis research, either as a ligand for metal catalysts or as a precursor to a substrate in catalytic reactions.

Development of Novel Reagents and Methodologies

There is no evidence to suggest that Cyclopentane, (3-methylbutylidene)- has been used in the development of new chemical reagents or synthetic methodologies.

Applications in Supramolecular Chemistry

The field of supramolecular chemistry does not appear to have utilized Cyclopentane, (3-methylbutylidene)- in the construction of complex molecular assemblies or host-guest systems, based on available data.

Environmental and Biological Transformation Studies of Cyclopentane, 3 Methylbutylidene Mechanistic Focus

Photochemical Degradation Pathways

In the atmosphere, Cyclopentane (B165970), (3-methylbutylidene)- is susceptible to photochemical degradation, primarily initiated by reactions with hydroxyl radicals (•OH) and ozone (O₃). These reactions lead to the cleavage of the double bond and the formation of smaller, oxygenated products.

The reaction with hydroxyl radicals is a significant atmospheric sink for cyclic alkenes. researchgate.net This process can proceed via two main pathways: OH addition to the double bond or H-atom abstraction from the allylic positions. researchgate.net For most alkenes at room temperature, the addition pathway is dominant. researchgate.net The resulting hydroxyalkyl radical rapidly reacts with molecular oxygen to form a peroxy radical, which can then undergo further reactions to yield a variety of carbonyl compounds and other oxygenated products.

Ozonolysis is another critical atmospheric degradation pathway for alkenes. byjus.commasterorganicchemistry.com Ozone adds across the carbon-carbon double bond to form an unstable primary ozonide, which then decomposes into a Criegee intermediate and a carbonyl compound. rsc.orgiitk.ac.in The stabilized Criegee intermediate can subsequently react with other atmospheric species like water, SO₂, and NO₂. rsc.org This process effectively cleaves the double bond of Cyclopentane, (3-methylbutylidene)-, leading to the formation of smaller, more water-soluble compounds.

Table 1: Predicted Photochemical Degradation Products of Cyclopentane, (3-methylbutylidene)-
ReactantPrimary Degradation PathwayPredicted Major Products
Hydroxyl Radical (•OH)Addition to the double bond followed by reaction with O₂Cyclopentanone (B42830), 4-methylpentanal, and other oxygenated hydrocarbons
Ozone (O₃)Ozonolysis (cleavage of the double bond)Cyclopentanone and 4-methylpentanal

Biotransformation Mechanisms by Microorganisms or Enzymes

The biodegradation of cyclic hydrocarbons like Cyclopentane, (3-methylbutylidene)- by microorganisms is a key process for their removal from soil and water environments. While cyclic alkanes and alkenes are generally more resistant to microbial attack than their linear counterparts, various bacteria and fungi have been shown to degrade these compounds. nih.gov The initial step in the aerobic biodegradation of alkenes often involves the enzymatic oxidation of the double bond or the allylic carbon atom.

Microorganisms utilize enzymes such as monooxygenases and dioxygenases to incorporate oxygen atoms into the hydrocarbon structure, making it more polar and susceptible to further degradation. For alkenes, epoxidation of the double bond to form an epoxide, which is then hydrolyzed to a diol, is a common pathway. libretexts.orglibretexts.org Alternatively, allylic oxidation can occur, leading to the formation of an alcohol, which can be further oxidized to a ketone and then to a carboxylic acid, potentially leading to ring cleavage. acs.org

Specific enzymes like laccases, in the presence of mediators, have also been shown to oxidize cyclic alkenes, producing corresponding aldehydes and ketones. researchgate.net Furthermore, cytochrome P450 monooxygenases are known to catalyze the epoxidation and hydroxylation of a wide range of alkenes. acs.org

Table 2: Microbial and Enzymatic Biotransformation of Cyclic Alkenes
Organism/Enzyme TypeTransformation MechanismGeneral Products
Aerobic Bacteria (e.g., Pseudomonas, Rhodococcus)Monooxygenase/Dioxygenase activityEpoxides, diols, alcohols, ketones, carboxylic acids
Fungi (e.g., White-rot fungi)Laccase-mediator systems, Cytochrome P450Aldehydes, ketones, epoxides
Cytochrome P450 MonooxygenasesEpoxidation, HydroxylationEpoxides, alcohols

Abiotic Degradation in Environmental Matrices (e.g., Hydrolysis, Oxidation)

In addition to photochemical and biological transformations, Cyclopentane, (3-methylbutylidene)- can undergo abiotic degradation in environmental matrices such as water and soil. The primary abiotic degradation processes for alkenes are hydrolysis and oxidation.

Hydrolysis of the double bond in alkenes is generally a very slow process in the absence of a catalyst. youtube.com Acid-catalyzed hydration can occur, leading to the formation of an alcohol, but this typically requires acidic conditions that may not be prevalent in all natural waters. youtube.com

Oxidation by other environmental oxidants can be a more significant abiotic degradation pathway. In sunlit surface waters, photochemically produced reactive oxygen species, such as hydroxyl radicals, can contribute to the degradation of dissolved organic compounds. nih.gov In soil environments, minerals containing transition metals can potentially catalyze oxidation reactions. The double bond in Cyclopentane, (3-methylbutylidene)- is the most likely site for such oxidative attacks, which could lead to the formation of epoxides, diols, or cleavage of the double bond to form carbonyl compounds. mdpi.comhscprep.com.au The rate and extent of these abiotic reactions are highly dependent on environmental conditions such as pH, temperature, and the presence of catalytic mineral surfaces and other reactive species. mdpi.comresearchgate.net

Table 3: Abiotic Degradation Pathways for Cyclopentane, (3-methylbutylidene)-
Degradation ProcessEnvironmental MatrixConditionsPotential Products
HydrolysisWaterAcidic pH3-methyl-1-(cyclopentyl)butan-1-ol
OxidationWater, SoilPresence of oxidizing agents (e.g., reactive oxygen species, metal oxides)Epoxides, diols, cyclopentanone, 4-methylpentanal

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.